Diacetoxydimethylsilane

Catalog No.
S1895560
CAS No.
2182-66-3
M.F
C6H12O4Si
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetoxydimethylsilane

CAS Number

2182-66-3

Product Name

Diacetoxydimethylsilane

IUPAC Name

[acetyloxy(dimethyl)silyl] acetate

Molecular Formula

C6H12O4Si

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3

InChI Key

RQVFGTYFBUVGOP-UHFFFAOYSA-N

SMILES

CC(=O)O[Si](C)(C)OC(=O)C

Canonical SMILES

CC(=O)O[Si](C)(C)OC(=O)C

The exact mass of the compound Diacetoxydimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diacetoxydimethylsilane is a difunctional organosilane primarily utilized as a highly reactive chain extender and intermediate in room-temperature vulcanizing (RTV) silicone elastomers and advanced sol-gel syntheses[1]. With a molecular weight of 176.24 g/mol, this clear liquid acts via moisture-driven hydrolysis, releasing acetic acid to form linear polysiloxane linkages [2]. In procurement contexts, it is prioritized over standard chlorosilanes for its halogen-free byproduct profile, and over tri-functional acetoxysilanes when formulators require precise control over polymer chain length and elastomer flexibility rather than rigid 3D crosslinking [1].

Attempting to substitute Diacetoxydimethylsilane with generic in-class alternatives severely compromises process safety, cure kinetics, and mechanical performance. Replacing it with Dimethyldichlorosilane (DMDCS) introduces highly corrosive hydrogen chloride gas as a byproduct, necessitating expensive acid-scrubbing infrastructure and risking substrate degradation [1]. Conversely, substituting it with Methyltriacetoxysilane (MTAS) shifts the reaction from linear chain extension to aggressive 3D network crosslinking, which drastically increases the modulus and induces brittleness in the cured elastomer, destroying elongation properties [2]. Furthermore, switching to dimethoxydimethylsilane (an alkoxy alternative) drastically slows the hydrolysis rate, requiring additional metal catalysts and extending cure times beyond viable manufacturing tolerances[1].

Prevention of Premature Gelation in Sol-Gel and Elastomer Networks

In the synthesis of non-hydrolytic hybrid silicophosphate xerogels and elastomeric networks, the functionality of the silane strictly dictates the macroscopic phase. Studies demonstrate that utilizing trifunctional Methyltriacetoxysilane (MTAS) results in rapid gelation and the formation of rigid, non-porous networks [1]. In direct contrast, substituting MTAS with difunctional Diacetoxydimethylsilane completely arrests the gelation process, instead yielding soluble, linear oligomeric mixtures [1]. This difunctionality allows formulators to precisely cap or extend chains without inadvertently triggering a bulk phase transition into a rigid gel.

Evidence DimensionNetwork Phase and Gelation State
Target Compound DataYields soluble linear oligomeric mixtures (0% gelation)
Comparator Or BaselineMethyltriacetoxysilane (MTAS) yields rigid, non-porous xerogel networks
Quantified DifferenceShift from 3D solid gelation to 100% soluble oligomeric liquid state
ConditionsNon-hydrolytic condensation reactions at 250 °C

Buyers formulating flexible sealants or soluble oligomer intermediates must procure this difunctional compound to prevent catastrophic premature gelation and brittleness caused by trifunctional analogs.

Elimination of Corrosive HCl Byproducts in Condensation Reactions

The industrial polycondensation of difunctional silanes is heavily influenced by the leaving group. While Dimethyldichlorosilane (DMDCS) is a common baseline precursor, its hydrolysis generates stoichiometric amounts of highly corrosive hydrogen chloride (HCl) gas, which requires specialized Hastelloy reactors and continuous off-gas scrubbing [1]. Diacetoxydimethylsilane undergoes an analogous moisture-driven hydrolysis but releases acetic acid instead [2]. While still requiring ventilation, acetic acid is significantly less aggressive toward standard 316L stainless steel processing equipment and acid-sensitive substrates, drastically reducing capital expenditure for corrosion management [1].

Evidence DimensionCorrosivity of Hydrolysis Byproduct
Target Compound DataReleases acetic acid (weak organic acid, compatible with standard stainless steel)
Comparator Or BaselineDimethyldichlorosilane (DMDCS) releases HCl gas (strong mineral acid, highly corrosive)
Quantified DifferenceComplete elimination of HCl generation, lowering off-gas acidity and equipment requirements
ConditionsAmbient moisture-driven hydrolysis and industrial polycondensation

Procurement teams can lower facility capital costs and improve worker safety by selecting the acetoxy-leaving group over the chloro-leaving group for linear siloxane synthesis.

Accelerated Moisture-Cure Kinetics Without Heavy Metal Catalysts

In room-temperature vulcanizing (RTV) applications, the rate of moisture-driven hydrolysis dictates the manufacturing cycle time. Alkoxy-based difunctional silanes, such as Dimethoxydimethylsilane, exhibit sluggish hydrolytic sensitivity and typically require the addition of organotin or titanium catalysts to achieve commercially viable cure rates [1]. Diacetoxydimethylsilane, owing to the higher leaving-group ability of the acetoxy moiety, reacts rapidly with ambient moisture, classified with a high hydrolytic sensitivity rating[2]. This allows for rapid chain extension and curing in acidic RTV systems without the regulatory and formulation burdens of heavy metal catalysts [1].

Evidence DimensionHydrolytic Sensitivity and Catalyst Requirement
Target Compound DataRapid, auto-catalyzed hydrolysis upon moisture exposure (Hydrolytic sensitivity: 7-8)
Comparator Or BaselineDimethoxydimethylsilane exhibits slow hydrolysis, requiring organotin/titanium catalysts
Quantified DifferenceElimination of heavy-metal catalyst requirements while maintaining rapid ambient cure times
ConditionsAtmospheric moisture exposure in RTV silicone formulation

Eliminating heavy metal catalysts simplifies regulatory compliance (e.g., REACH restrictions on organotins) and reduces raw material complexity in sealant manufacturing.

High-Elongation Acidic RTV Silicone Sealants

Directly downstream of its difunctionality and rapid cure kinetics, this compound is ideal as a chain extender in acetoxy-cure RTV silicones. It increases the elastomer's elongation at break without the severe brittleness and rigidity induced by trifunctional crosslinkers like MTAS [1].

Non-Hydrolytic Sol-Gel Oligomer Synthesis

Leveraging its inability to form rigid 3D gels, it is the premier choice for synthesizing soluble, linear silicophosphate oligomers and hybrid organic-inorganic intermediates where maintaining a liquid or soluble phase is critical [2].

Halogen-Free Siloxane Polymerization

For manufacturing facilities lacking dedicated HCl-scrubbing infrastructure, it serves as a drop-in difunctional precursor for synthesizing linear polydimethylsiloxanes (PDMS) and specialized block copolymers, avoiding the severe equipment corrosion associated with dimethyldichlorosilane[3].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2182-66-3

General Manufacturing Information

Silanediol, 1,1-dimethyl-, 1,1-diacetate: ACTIVE

Dates

Last modified: 08-16-2023

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